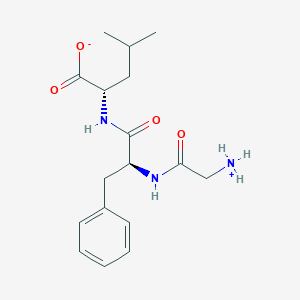

H-Gly-phe-leu-OH

Vue d'ensemble

Description

“H-Gly-phe-leu-OH” is a tripeptide derived from α-lactalbumin . It is also known as GLF . It has been found to inhibit the anticancer agent Etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer .

Synthesis Analysis

Peptides can be synthesized by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .Molecular Structure Analysis

The active conformation of this peptide is a β turn structure centered on Gly3 and Phe4 . The distances between the Tyr and Phe residues at positions 1 and 4, and that of the terminal Tyrosine N-H group which must be free of any intramolecular hydrogen bond in order to be available in the molecular recognition process, are also important .Chemical Reactions Analysis

The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .Physical And Chemical Properties Analysis

The peptide has a molecular weight of 335.40 and a molecular formula of C17H25N3O4 . It also has a CAS No. of 103213-38-3 .Applications De Recherche Scientifique

Enkephalin Hydrolysis

H-Tyr-Gly-Gly-Phe-Leu-OH (Leu-enkephalin) is known for its opioid activity in the brain. Its biological activity diminishes upon hydrolysis by enzymes in rat plasma and brain homogenates, suggesting an important physiological role in the nervous system (Vogel & Altstein, 1977).

Serum-Catalyzed Hydrolysis

Hydrolysis studies of amino acid esters, including phenylalanine (Phe) esters, in human serum, demonstrate the chemical lability of ester bonds and their potential in drug delivery systems (Cho & Haynes, 1985).

Analgesic Activity in Mice

Synthesized Leu-enkephalin, along with Met-enkephalin, has shown analgesic effects in mice, indicating their potential as pain-relieving compounds (Büscher et al., 1976).

NMR Studies

Leu-enkephalin and its fragments have been studied using NMR to understand their behavior in aqueous solutions, providing insights into their structural properties (Karayannis et al., 1990).

Synthetic Peptide Immunopharmaceuticals

Research on synthetic peptides related to β-endorphin, including fragments with Leu and Gly-Phe sequences, has been conducted to study their binding to non-opioid receptors on T lymphocytes (Navolotskaya et al., 2001).

Oxidation of Enkephalins

Studies on the oxidation of enkephalins, including Leu-enkephalin, by reactive oxygen species, provide insights into their stability and biological activity under oxidative stress (Mozziconacci et al., 2012).

Biodegradable Polyurethane Scaffolds

The use of a Gly–Leu linkage in the synthesis of polyurethane for tissue engineering applications has been explored, highlighting the utility of this peptide sequence in biomaterials (Parrag & Woodhouse, 2010).

Protease-Catalyzed Peptide Synthesis

The peptide synthesis involving amino acids like phenylalanine (Phe) and leucine (Leu) under the catalysis of proteases has been investigated, which is significant for understanding enzyme-mediated reactions in biochemistry (Kuhl et al., 1992).

Safety And Hazards

Orientations Futures

Peptides have gained widespread popularity for a number of reasons . They can deliver powerful and selective biological messages to cells, thus would seem ideal candidates for biological applications . They are easily accessible not only to chemists, but also to biologists, biochemists, and materials scientists who may not be capable of overcoming the synthetic challenges posed by other non-peptidic small molecules . Therefore, the future directions of this peptide could be in the field of nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-14(17(23)24)20-16(22)13(19-15(21)10-18)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVGHHQGKPQYIL-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-phe-leu-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

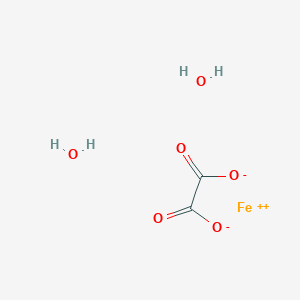

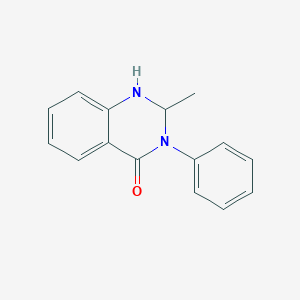

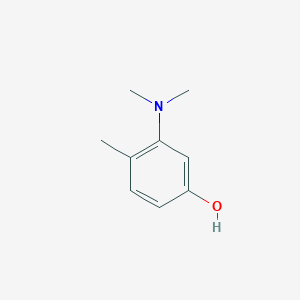

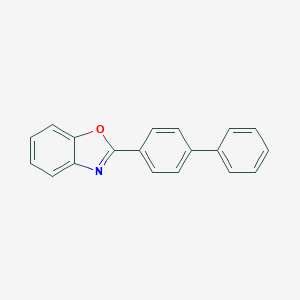

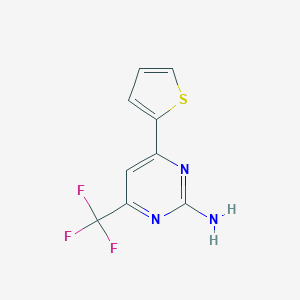

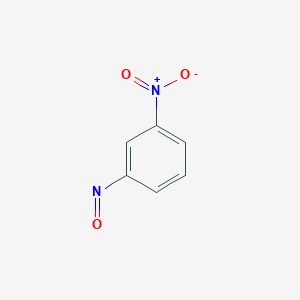

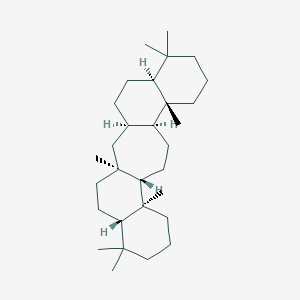

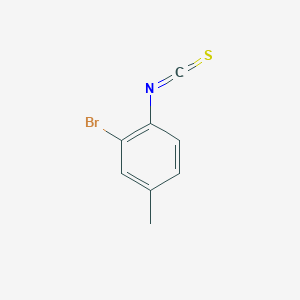

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)

![Dibenzo[a,j]coronene](/img/structure/B91102.png)